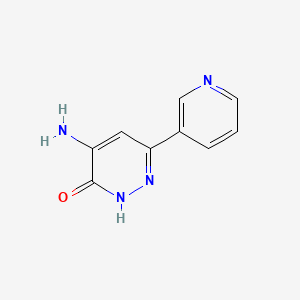

4-Amino-6-(pyridin-3-yl)pyridazin-3-ol

描述

Structure

3D Structure

属性

分子式 |

C9H8N4O |

|---|---|

分子量 |

188.19 g/mol |

IUPAC 名称 |

5-amino-3-pyridin-3-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H8N4O/c10-7-4-8(12-13-9(7)14)6-2-1-3-11-5-6/h1-5H,(H2,10,12)(H,13,14) |

InChI 键 |

BSWOLWVPOVGXQV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C2=NNC(=O)C(=C2)N |

产品来源 |

United States |

Mechanistic Investigations of Pyridazine Ring Formation and Transformations

Elucidation of Detailed Reaction Pathways in Pyridazinone Synthesis

The construction of the pyridazinone ring predominantly relies on the condensation reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. The general mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone.

A common and versatile method for pyridazinone synthesis involves the reaction of γ-ketoacids with hydrazine hydrate (B1144303). The reaction proceeds through the formation of a hydrazone at the ketone functionality, followed by intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid carbonyl, leading to a cyclic intermediate that dehydrates to form the pyridazinone ring.

Another significant pathway is the inverse-electron-demand Diels-Alder reaction. In this approach, electron-deficient 1,2,4,5-tetrazines react with electron-rich dienophiles, such as enamines or ynamines, to form a dihydropyridazine (B8628806) intermediate which then undergoes retro-Diels-Alder reaction by extruding nitrogen gas to afford the pyridazine (B1198779) ring. organic-chemistry.org This method offers a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted pyridazines.

Furthermore, the synthesis of pyridazin-3-ones can be achieved through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in the presence of acetic anhydride. The proposed mechanism suggests an initial condensation reaction to form an alkylidene intermediate, which then undergoes cyclization with the elimination of water to furnish the pyridazinone ring.

The following table summarizes key reaction pathways for pyridazinone synthesis:

| Reaction Type | Starting Materials | Key Intermediates | Product |

| Condensation | γ-Ketoacids and Hydrazine | Hydrazone, Cyclic dehydrating intermediate | Pyridazinone |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines and Enamines/Ynamines | Dihydropyridazine | Pyridazine |

| Condensation/Cyclization | 3-Oxo-2-arylhydrazonopropanals and Active Methylene Compounds | Alkylidene intermediate | Pyridazin-3-one |

Mechanistic Aspects of Regioselectivity and Stereoselectivity in Pyridazine Annulation

The control of regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted pyridazines. In the reaction of unsymmetrical 1,4-dicarbonyl compounds with hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl groups, potentially leading to a mixture of regioisomers. The regiochemical outcome is often dictated by the electronic and steric nature of the substituents on the dicarbonyl compound. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the hydrazine.

For instance, in the synthesis of 6-arylpyridazin-3(2H)-ones, the regioselectivity of the cyclization of β-aroylpropionic acids with hydrazine is generally high, with the aryl group predominantly ending up at the 6-position of the pyridazinone ring. This is attributed to the greater electrophilicity of the keto-carbonyl compared to the carboxylic acid carbonyl.

Stereoselectivity becomes a significant consideration when chiral centers are present in the starting materials or are formed during the reaction. The synthesis of chiral pyridazinone derivatives has been achieved using various strategies, including the use of chiral auxiliaries and asymmetric catalysis. For example, the diastereoselective synthesis of cyclopenta-pyridazinones has been accomplished via a radical cyclization approach, where the initial stereocenter, established through a Myers' alkylation, directs the stereochemical outcome of the cyclization. nih.gov

The rigidity of the pyridazinone scaffold can play a crucial role in the transfer of stereochemical information during annulation reactions. This has been demonstrated in the synthesis of cis-fused bicyclic pyridazinones, where the stereochemistry of the starting material dictates the formation of a single diastereomer. nih.gov

Studies on Rearrangement Reactions Involving Pyridazine Cores

While the pyridazine ring is aromatic and generally stable, it can undergo rearrangement reactions under specific conditions, leading to the formation of other heterocyclic systems. These rearrangements often involve ring-opening and ring-closure sequences and can be initiated by thermal, photochemical, or chemical means.

One notable rearrangement is the transformation of pyridazines into pyrimidines or pyrazines. Although less common for the parent pyridazine, substituted derivatives, particularly those bearing certain functional groups, can be induced to rearrange. The specific mechanism of these rearrangements is highly dependent on the substitution pattern of the pyridazine ring and the reaction conditions.

For instance, certain N-substituted pyridinium (B92312) salts have been shown to undergo self-[3+2] annulation reactions to form N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. While this is not a direct rearrangement of the pyridazine core itself, it demonstrates the reactivity of pyridazine derivatives and their potential to be transformed into other complex heterocyclic structures.

Influence of Solvents, Catalysts, and Additives on Reaction Mechanisms

The choice of solvent, catalyst, and additives can significantly influence the reaction pathway, rate, and selectivity of pyridazine and pyridazinone synthesis.

Solvents: The polarity of the solvent can affect the rate of the initial condensation reaction between the dicarbonyl compound and hydrazine. Polar protic solvents can facilitate the proton transfer steps involved in hydrazone formation and cyclization. In some cases, the solvent can also play a more direct role in the reaction mechanism. For example, in certain copper(II)-catalyzed aerobic cyclizations, the choice between acetonitrile (B52724) and acetic acid as the solvent determines whether a 1,6-dihydropyridazine or a fully aromatized pyridazine is obtained. organic-chemistry.org

Catalysts: Both acid and base catalysis are commonly employed in pyridazinone synthesis. Acid catalysts, such as mineral acids or Lewis acids, can activate the carbonyl group towards nucleophilic attack by hydrazine. Base catalysts, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity. In the context of Diels-Alder reactions for pyridazine synthesis, Lewis acids can be used to mediate the reaction and control regioselectivity. organic-chemistry.org Transition metal catalysts, such as copper, have also been utilized to promote cyclization reactions leading to pyridazines. organic-chemistry.org

Additives: Additives can be used to modulate the reactivity and selectivity of the reaction. For example, in some solid-phase syntheses of 6-arylpyridazin-3(2H)-ones, the choice of base and other additives in Suzuki coupling reactions is critical for achieving high yields and purity.

The following table provides a summary of the influence of these factors:

| Factor | Influence on Reaction Mechanism | Example |

| Solvent | Can affect reaction rates, solubility of reactants, and in some cases, the final product distribution. organic-chemistry.org | In Cu(II)-catalyzed cyclizations, MeCN yields 1,6-dihydropyridazines, while AcOH yields pyridazines. organic-chemistry.org |

| Catalyst | Can accelerate the reaction by activating substrates or stabilizing transition states. Can also control regioselectivity and stereoselectivity. organic-chemistry.org | Lewis acids in inverse-electron-demand Diels-Alder reactions for high regiocontrol. organic-chemistry.org |

| Additives | Can act as co-catalysts, bases, or trapping agents to influence the course of the reaction. | Use of specific bases in Suzuki couplings for the synthesis of aryl-substituted pyridazinones. |

Reactivity Profiles of 4 Amino 6 Pyridin 3 Yl Pyridazin 3 Ol and Analogous Pyridazin 3 Ol Derivatives

Reactivity of the Pyridazin-3-ol Hydroxyl Functionality (e.g., Tautomerism, Alkylation, Esterification)

The hydroxyl group at the C-3 position of the pyridazine (B1198779) ring is a primary site of reactivity, most notably characterized by its participation in prototropic tautomerism.

Tautomerism: The pyridazin-3-ol moiety exists in a tautomeric equilibrium with its corresponding keto form, 4-Amino-6-(pyridin-3-yl)pyridazin-3(2H)-one. scispace.com This is a classic example of lactam-lactim tautomerism, common in heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen atom. Spectroscopic and computational studies on analogous 6-substituted pyridazin-3-ones indicate that the equilibrium often strongly favors the more stable lactam (oxo) form. researchgate.net The predominance of the pyridazin-3(2H)-one tautomer is a critical factor in understanding the molecule's reactivity, as it presents an amide-like functionality.

Alkylation and Esterification: The hydroxyl group (in the pyridazin-3-ol tautomer) and the ring nitrogen (in the pyridazin-3(2H)-one tautomer) can both serve as nucleophilic sites for alkylation and esterification reactions. The outcome of these reactions (O-substitution vs. N-substitution) is often dependent on the specific reagents and reaction conditions employed.

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to either O-alkylation, yielding a 3-alkoxypyridazine, or N-alkylation at the N-2 position of the pyridazinone ring, producing a 2-alkyl-pyridazin-3(2H)-one derivative. Generally, N-alkylation is the more commonly observed pathway in related systems.

Esterification: Acylation with agents like acyl chlorides or acid anhydrides can similarly result in O-acylation to form a pyridazin-3-yl ester or N-acylation.

| Reaction Type | Reagent Example | Potential Product(s) | Notes |

|---|---|---|---|

| Tautomerism | - (Equilibrium) | 4-Amino-6-(pyridin-3-yl)pyridazin-3(2H)-one | Equilibrium typically favors the pyridazinone (lactam) form. researchgate.net |

| Alkylation | Alkyl Halide (R-X) | 3-Alkoxy-4-amino-6-(pyridin-3-yl)pyridazine (O-Alkylation) 2-Alkyl-4-amino-6-(pyridin-3-yl)pyridazin-3(2H)-one (N-Alkylation) | N-alkylation is often the major product. |

| Esterification | Acyl Chloride (RCOCl) | 4-Amino-6-(pyridin-3-yl)pyridazin-3-yl acetate (B1210297) (O-Acylation) 2-Acyl-4-amino-6-(pyridin-3-yl)pyridazin-3(2H)-one (N-Acylation) | Reaction conditions influence the site of acylation. |

Reactivity of the C-4 Amino Group (e.g., Acylation, Condensation, Nucleophilic Additions)

The primary amino group at the C-4 position is a potent nucleophile and its reactivity is a key feature of the molecule's chemical profile. Its nucleophilicity is enhanced by the electron-donating character of the adjacent ring nitrogen and the hydroxyl/oxo group.

Acylation: The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common method for derivatizing the amino group in related 4-aminopyridazine (B156604) structures. researchgate.netcore.ac.uk

Condensation: In reactions with aldehydes and ketones, the C-4 amino group can participate in condensation reactions to form imines (Schiff bases). This process typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org

Nucleophilic Additions: The amino group can act as a nucleophile in addition reactions, for instance, by adding to activated double or triple bonds in Michael-type additions.

| Reaction Type | Reagent Example | Product Type | Mechanism Highlight |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-(6-(pyridin-3-yl)-3-hydroxypyridazin-4-yl)acetamide | Nucleophilic attack of the amino nitrogen on the acyl carbon. |

| Condensation | Benzaldehyde | Schiff Base / Imine | Nucleophilic addition to the carbonyl group followed by elimination of water. libretexts.org |

| Nucleophilic Substitution | Aryl Boronic Acid (Chan-Lam coupling) | 4-(Aryl-amino)-6-(pyridin-3-yl)pyridazin-3-ol | Copper-catalyzed C-N bond formation. core.ac.uk |

Reactivity of the Pyridin-3-yl Nitrogen Atom and its Peripheral Reactivity

The pyridin-3-yl substituent introduces an additional reactive site: the nitrogen atom of the pyridine (B92270) ring. The chemistry of this nitrogen is analogous to that of pyridine itself.

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for reaction with electrophiles. bhu.ac.in

Protonation: The nitrogen atom is basic and will be protonated in acidic media to form a pyridinium (B92312) salt.

Alkylation/Acylation: It can act as a nucleophile, reacting with alkyl halides or acyl halides to form quaternary N-alkyl or N-acyl pyridinium salts. youtube.com The formation of these salts significantly alters the electronic properties of the pyridine ring, making it much more electron-deficient and susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridazine Ring

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring generally unreactive towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. researchgate.netuoanbar.edu.iq

Electrophilic Substitution: Direct electrophilic attack on the pyridazine ring is difficult and requires harsh conditions. uoanbar.edu.iq The positions on the ring are deactivated by the inductive effect of the ring nitrogens. If substitution were to occur, it would likely be directed by the powerful activating effect of the amino group to the C-5 position. However, electrophiles are far more likely to react at the more nucleophilic sites, such as the C-4 amino group or the pyridin-3-yl nitrogen.

Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles, particularly if a good leaving group is present. wur.nl In the parent compound, there are no leaving groups on the pyridazine ring itself. However, in analogous halo-pyridazin-3-ol derivatives, the halogen atom is readily displaced by nucleophiles. The positions most susceptible to nucleophilic attack in the pyridazine ring are those adjacent to the ring nitrogens. The presence of the electron-donating amino and hydroxyl groups would generally disfavor nucleophilic attack on the pyridazine ring itself.

Ring-Opening and Ring-Closing Reactions of the Pyridazine Core

While the pyridazine ring is aromatic and generally stable, it can undergo ring-opening or ring-transformation reactions under specific, often energetic, conditions.

Ring-Opening: Photochemical reactions are known to induce ring-opening in certain pyridazine derivatives. For example, pyridazine N-oxides can undergo photoinduced ring-opening to form 1H-pyrazoles. nih.gov Reductive cleavage of the N-N bond can also lead to ring-opened products, though this typically requires strong reducing agents.

Ring-Closing (Annulation): The pyridazine core itself is often synthesized via ring-closing reactions, for example, by the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). liberty.edu Furthermore, the existing functional groups on 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol can be used to build additional rings onto the pyridazine core. For instance, the amino and adjacent ring nitrogen could potentially act as a dinucleophile in reactions with appropriate bis-electrophiles to form fused heterocyclic systems like pyridazino[4,5-d]pyrimidines. The synthesis of related fused systems, such as pyrido[4,3-c]pyridazines, often involves building upon a pre-formed pyridazine ring. combichemistry.commdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for 4 Amino 6 Pyridin 3 Yl Pyridazin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

For a definitive structural elucidation of 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol, a complete set of NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) and pyridine (B92270) rings, as well as the amino group. The proton on the C5 position of the pyridazine ring would likely appear as a singlet. The four protons of the pyridine ring would exhibit a complex splitting pattern characteristic of a 3-substituted pyridine. The amino (-NH₂) protons would likely appear as a broad singlet, and the hydroxyl (-OH) proton, which is part of the pyridazin-3-ol tautomer, would also be present, though its chemical shift could be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon (C3) of the pyridazinone tautomer would be expected at a downfield chemical shift. Assignments could be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups (though none are in the parent structure). rsc.org

2D NMR: Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridazine and pyridine rings.

Solid-State NMR: In the absence of a single crystal for X-ray diffraction, solid-state NMR could provide valuable information about the structure, polymorphism, and intermolecular interactions in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy would provide insight into the vibrational modes of the molecule, confirming the presence of key functional groups.

IR Spectrum: The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. A broad O-H stretch from the pyridazin-3-ol tautomer would also be expected. The C=O stretching vibration of the pyridazinone tautomer would likely be a strong band around 1650-1680 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Raman Spectrum: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for confirming the molecular weight and providing information about the compound's structure through fragmentation analysis.

ESI-MS and HRMS: Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion peak ([M+H]⁺). nih.gov High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, allowing for the confirmation of the elemental formula (C₉H₈N₄O).

Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal the fragmentation pathways. Likely fragmentations would include the loss of small neutral molecules like CO or HCN, and cleavage at the bond connecting the two heterocyclic rings.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

This technique is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal could be grown, X-ray diffraction would provide definitive information on:

Bond lengths, bond angles, and torsion angles.

The planarity of the ring systems.

The conformation of the molecule, including the dihedral angle between the pyridazine and pyridine rings.

Intermolecular interactions, such as hydrogen bonding involving the amino group, the hydroxyl/carbonyl group, and the pyridine nitrogen, which dictate the crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transition Studies

These techniques probe the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would show absorptions corresponding to π→π* and n→π* transitions within the conjugated heterocyclic system. The position and intensity of these bands provide information about the electronic structure. For related pyridazinone derivatives, UV absorbance has been monitored around 254 nm and 281 nm. nih.gov

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds are fluorescent. If this compound is fluorescent, an emission spectrum could be recorded upon excitation at an appropriate wavelength. The fluorescence properties (quantum yield, lifetime) would be sensitive to the molecular environment. In studies of related compounds, fluorescence displacement assays have been used, indicating that the general scaffold interacts with fluorescent probes. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

This section is only applicable if chiral derivatives of the compound were to be synthesized. The parent compound, this compound, is achiral and therefore would not exhibit a Circular Dichroism (CD) spectrum. If chiral centers were introduced, for example, by derivatizing the amino group with a chiral auxiliary, CD spectroscopy would be a powerful tool to study the stereochemistry of the resulting molecules.

Computational and Theoretical Chemistry Studies of 4 Amino 6 Pyridin 3 Yl Pyridazin 3 Ol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. gsconlinepress.com For pyridazinone derivatives, DFT calculations, often employing basis sets like B3LYP/6-31++G(d,p) or B3LYP/6-31G*, are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. gsconlinepress.commdpi.com This process minimizes the energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for calculating various electronic properties that govern the molecule's behavior. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy of the HOMO is associated with the molecule's ionization potential, and the energy of the LUMO relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. mdpi.comnih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity because more energy is required to promote an electron from the HOMO to the LUMO. mdpi.com For pyridazinone analogues, DFT calculations have shown that structural modifications can significantly alter this energy gap, thereby tuning the molecule's reactivity. mdpi.com For instance, studies on related heterocyclic systems demonstrate that the introduction of different substituents can modulate the HOMO and LUMO energy levels. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyridazinone Analogues (Calculated via DFT) Note: This table presents example data from computational studies on analogous compounds to illustrate the typical values obtained. Data for 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol would require a specific computational study.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Implied Reactivity |

| Analogue A | -6.25 | -1.39 | 4.86 | Low |

| Analogue B | -5.88 | -2.15 | 3.73 | Moderate |

| Analogue C | -5.11 | -2.55 | 2.56 | High |

Molecular Electrostatic Potential (MESP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.commdpi.com The MESP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They typically correspond to lone pairs of electronegative atoms like oxygen and nitrogen. mdpi.comresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. They are often found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -NH2 or -OH groups). mdpi.com

For a molecule like this compound, the MESP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group, the nitrogen atoms of the pyridazine (B1198779) and pyridine (B92270) rings, and the nitrogen of the amino group. These sites represent the primary locations for interactions with electrophiles. Conversely, the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups would exhibit positive potential, marking them as sites for nucleophilic interaction. mdpi.com

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. These global reactivity indices provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone. asrjetsjournal.org

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. mdpi.com

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." It is calculated as η = (ELUMO - EHOMO)/2. mdpi.com

Chemical Softness (σ): The reciprocal of chemical hardness (σ = 1/η), softness indicates a higher reactivity. mdpi.com

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ ≈ -χ) and chemical hardness (η) as ω = μ²/2η. mdpi.com

Studies on pyridazinone derivatives show that molecules with lower hardness, higher softness, and higher electrophilicity indices tend to be more reactive. mdpi.com These calculated parameters are crucial for comparing the reactivity profiles of different analogues and for designing molecules with desired electronic properties.

Table 2: Representative Quantum Chemical Descriptors for Pyridazinone Analogues Note: This table includes example data derived from DFT calculations on analogous compounds.

| Compound Analogue | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Analogue A | 3.82 | 2.43 | 0.41 | 3.00 |

| Analogue B | 4.02 | 1.87 | 0.54 | 4.32 |

| Analogue C | 3.83 | 1.28 | 0.78 | 5.70 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in water).

For pyridazinone-based compounds being investigated as inhibitors of biological targets like Fatty Acid-Binding Protein 4 (FABP4), MD simulations are essential. core.ac.ukresearchgate.net These simulations can:

Assess the stability of the ligand-protein complex over time.

Analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.

Explore the conformational flexibility of the molecule within the binding pocket of a protein.

Calculate binding free energies to predict the affinity of the molecule for its target.

By simulating the dynamic interactions, MD provides a more realistic picture of how this compound and its analogues might behave in a biological system.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra) through Quantum Mechanical Methods

Quantum mechanical methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for structure verification and characterization. mdpi.com

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are then correlated with experimental data to confirm the proposed molecular structure. This is particularly useful for complex heterocyclic systems where signal assignment can be ambiguous. mdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations help to understand the nature of electronic transitions (e.g., n→π* or π→π*) within the molecule, providing insight into its photophysical properties. mdpi.com

For novel pyridazinone derivatives, computational studies have shown a good correlation between theoretically predicted spectra and experimental measurements, validating the utility of these methods in spectroscopic analysis. researchgate.net

Reaction Pathway Analysis and Transition State Modeling using Computational Approaches

Computational chemistry is also employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently at the peak of the energy barrier.

For a molecule like this compound, computational methods could be used to:

Model its synthesis pathway to understand regioselectivity and optimize reaction conditions.

Investigate its metabolic transformation pathways.

Study its potential decomposition mechanisms.

DFT-based calculations are used to determine the activation energies associated with these transition states, providing quantitative data on reaction rates and feasibility. acs.org This level of mechanistic insight is often difficult to obtain through experimental means alone and is crucial for synthetic strategy and understanding the molecule's stability.

Coordination and Supramolecular Chemistry of Pyridazine and Pyridyl Containing Ligands

Coordination Modes of Pyridazin-3-ol Derivatives as Ligands with Metal Centers

The coordinating ability of 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol is defined by the presence of several potential donor sites: the nitrogen atoms of the pyridine (B92270) and pyridazine (B1198779) rings, the exocyclic amino group, and the oxygen atom of the hydroxyl/carbonyl group. This multifunctionality allows for a variety of coordination modes with transition metal centers.

Pyridazine and its derivatives are well-known for their ability to act as bridging ligands, connecting two metal centers through their adjacent nitrogen atoms. The specific compound, this compound, can exist in tautomeric forms (the -ol and -one forms), which further diversifies its coordination behavior.

Monodentate Coordination: The ligand can coordinate to a metal center through a single donor atom, most commonly the pyridine nitrogen, which is sterically more accessible.

Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating through the nitrogen of the amino group and the oxygen of the pyridazinol group, or through a nitrogen of the pyridazine ring and the amino group. nih.gov Similar bidentate coordination through amine and adjacent functional groups is a common motif in coordination chemistry. nih.gov

Bidentate Bridging Coordination: The pyridazine ring can bridge two metal centers (μ₂-coordination), a coordination mode that is crucial for constructing polynuclear complexes and coordination polymers. The pyridine nitrogen and a pyridazine nitrogen can also coordinate to different metal centers, acting as a longer-span bridging ligand.

Tridentate and Polydentate Coordination: In more complex scenarios, the ligand could act as a tridentate donor, involving the pyridine nitrogen, a pyridazine nitrogen, and the amino group, leading to the formation of polynuclear or cage-like structures. researchgate.netmdpi.com The specific mode is often influenced by the nature of the metal ion, the counter-anion, and the reaction conditions. mdpi.com

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

|---|---|---|

| Monodentate | Pyridine-N | Simple complex |

| Bidentate Chelating | Amino-N, Pyridazine-N | 5-membered chelate ring |

| Bidentate Chelating | Amino-N, Carbonyl-O | 5-membered chelate ring |

| Bidentate Bridging | Pyridazine-N1, Pyridazine-N2 | Dinuclear complex / Polymer |

Synthesis and Structural Characterization of Metal-Ligand Complexes with Transition Metals

The synthesis of metal complexes involving pyridazine-based ligands typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. nih.gov For this compound, complexes can be prepared by mixing a solution of the ligand with a solution of a transition metal salt (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a solvent like ethanol (B145695), methanol, or dimethylformamide. nih.govnih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters (nodes) linked by organic molecules (linkers). uab.cat The design of these materials relies on the principles of crystal engineering, where the geometry of the metal node and the length and connectivity of the organic linker dictate the final topology of the network. uab.catrsc.org

The molecule this compound is an excellent candidate for a linker due to its rigid structure and divergent coordinating sites.

Linker Functionality: The pyridine nitrogen at one end and the pyridazine ring at the other can connect to different metal centers, propagating the structure into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

Functionalization: The amino group (-NH₂) is a key feature. It can be a non-coordinating functional group that lines the pores of a resulting MOF, potentially enhancing properties like gas sorption or catalysis. rsc.orgresearchgate.net Amine-functionalized MOFs have shown strong interactions with CO₂ due to the basicity of the amino group. rsc.org Alternatively, the amino group can participate in coordination or act as a site for post-synthetic modification. researchgate.net

The choice of metal ion is also critical. Metal ions with specific coordination geometries (e.g., tetrahedral Zn(II) or octahedral Co(II)) will direct the assembly of the linkers into predictable network topologies. nih.gov

A suite of spectroscopic and electrochemical techniques is used to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion induces changes in the vibrational frequencies of its functional groups. For instance, the stretching frequency of the C=O group in the pyridazinone tautomer would be expected to shift to a lower wavenumber upon coordination of the oxygen atom. Similarly, the N-H stretching vibrations of the amino group and the ring C=N stretching vibrations would also be affected, providing evidence of coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. These spectra help in elucidating the coordination geometry around the metal center (e.g., octahedral vs. tetrahedral). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex in solution. nih.gov Chemical shifts of protons near the coordination sites are typically altered upon complexation. nih.gov

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the metal complexes. nih.gov It can reveal whether the metal center or the ligand is redox-active and how the coordination environment affects the redox potentials. Pyridazine derivatives themselves can exhibit redox activity, which may be modulated by metal coordination. electrochemsci.orgresearchgate.netresearchgate.net

Table 2: Spectroscopic and Electrochemical Characterization Techniques

| Technique | Information Obtained | Expected Observation upon Complexation |

|---|---|---|

| Infrared (IR) | Vibrational modes of functional groups | Shift in ν(C=O), ν(N-H), and ring stretching frequencies |

| UV-Visible | Electronic transitions (d-d, CT) | Appearance of new bands, shifts in ligand-based transitions |

| NMR | Molecular structure in solution | Changes in chemical shifts for nuclei near coordination sites |

When the pyridazine moiety of this compound acts as a bridge between two paramagnetic transition metal ions (e.g., Cu(II), Mn(II), Co(II)), it can mediate magnetic exchange interactions between them. researchgate.netdalalinstitute.com The study of these interactions is a central theme in molecular magnetism.

The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) depends on several factors, including the distance between the metal centers, the geometry of the M-(N-N)-M bridge, and the nature of the metal d-orbitals involved. brandeis.edu

Antiferromagnetic Coupling: This is the more common interaction observed in pyridazine-bridged systems, where the magnetic moments of the adjacent metal centers align in opposite directions, leading to a decrease in the total magnetic moment at low temperatures. dalalinstitute.combrandeis.edu

Ferromagnetic Coupling: Less common, this interaction involves the parallel alignment of magnetic moments, resulting in an increase in the magnetic moment at low temperatures. dalalinstitute.com

Magnetic susceptibility measurements as a function of temperature are the primary experimental technique used to probe these properties. The data are often fitted to theoretical models to quantify the strength of the magnetic exchange interaction (J). researchgate.netbrandeis.edu

Supramolecular Assembly via Non-Covalent Interactions

Beyond coordination bonds, the structure and properties of materials based on this compound are heavily influenced by non-covalent interactions. These interactions, particularly hydrogen bonds, are key drivers in the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net

The this compound molecule is rich in hydrogen bond donors and acceptors, making it highly prone to forming extensive hydrogen-bonded networks.

Hydrogen Bond Donors: The exocyclic amino group (-NH₂) and the N-H group of the pyridazinone ring are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the pyridine nitrogen, and the pyridazine ring nitrogens are effective hydrogen bond acceptors.

This combination of donors and acceptors can lead to the formation of robust and predictable hydrogen-bonding motifs. For example, pairs of molecules can form centrosymmetric dimers through N-H···O hydrogen bonds, a common feature in the crystal structures of pyridazinone derivatives. nih.gov These dimers can then be further linked into 1D chains or 2D sheets through other hydrogen bonds involving the amino group and the pyridine nitrogen. nih.govresearchgate.net The interplay of these interactions ultimately governs the crystal packing and can influence the material's physical properties. researchgate.net

π-π Stacking Interactions in Solid-State Architectures

π-π stacking is a non-covalent interaction that plays a crucial role in the solid-state packing of aromatic and heteroaromatic molecules, including those containing pyridazine and pyridine rings. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, significantly influence the crystal packing and, consequently, the material's properties. In ligands like this compound, both the pyridyl and the pyridazine moieties can participate in such interactions.

The presence of heteroatoms and substituents on the rings, such as the amino and hydroxyl groups in the target compound, can modulate the electronic distribution within the aromatic systems, thereby influencing the strength and geometry of the π-π stacking. Generally, these interactions can be categorized as face-to-face, edge-to-face, or offset-stacked arrangements.

While the specific crystal structure of this compound is not extensively detailed in the literature, studies on analogous compounds provide insight into the expected π-π stacking behavior. For instance, in the crystal structure of some pyridazine derivatives, neighboring rings stack upon each other, indicating significant π-π interactions that contribute to the stability of the crystal lattice. researchgate.net Similarly, cocrystals of aminopyridine derivatives have demonstrated π-stacking interactions between the aromatic rings of the cations, with centroid-to-centroid distances indicative of significant orbital overlap. nih.goviucr.org

The table below summarizes typical parameters observed for π-π stacking interactions in related heterocyclic compounds, which can be considered indicative of the potential interactions in solid-state structures of this compound.

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Observed in Compounds Containing |

| Pyridazine-Pyridazine | 3.5 - 4.0 | Various substituted pyridazines |

| Pyridine-Pyridine | 3.5 - 3.8 | Metal-organic frameworks, organic salts |

| Pyridazine-Pyridine | 3.6 - 4.2 | Bidentate pyridyl-pyridazine ligands |

This data is representative of related structures and not specific to this compound.

Metal-Directed Self-Assembly Architectures and their Topologies

The nitrogen atoms in the pyridazine and pyridine rings of ligands like this compound act as excellent donor sites for coordination with metal ions. This property is extensively utilized in metal-directed self-assembly to construct a wide array of discrete supramolecular architectures and coordination polymers. The geometry and coordination preferences of the metal ion, combined with the steric and electronic properties of the ligand, dictate the final topology of the assembly.

Ligands containing both pyridyl and pyridazine units can act as bridging ligands, connecting multiple metal centers to form extended structures. The specific connectivity is influenced by the relative orientation of the donor atoms. For instance, 3,6-disubstituted pyridazines can lead to the formation of molecular squares or grids, while other substitution patterns might favor different topologies. nih.gov

The self-assembly process is a spontaneous organization of molecules under thermodynamic control, leading to the most stable arrangement. In the case of pyridyl-pyridazine ligands, this can result in the formation of various architectures, including but not limited to:

Discrete Macrocycles: Formed when the ligand and metal ion stoichiometry and geometry favor the formation of a closed ring structure.

Molecular Cages: Three-dimensional structures with an internal cavity, often formed with metal ions that have specific coordination geometries.

Coordination Polymers: One-, two-, or three-dimensional extended networks where the ligand bridges between metal centers in a repeating fashion.

The table below outlines some common topologies observed in the metal-directed self-assembly of pyridyl and pyridazine-based ligands.

| Architecture Type | Metal Ions Commonly Used | Ligand Characteristics | Resulting Topology |

| Molecular Square | Pd(II), Pt(II) | Linear, rigid bidentate ligands | [2x2] Grid |

| Macrocycle | Ag(I), Cu(I) | Flexible or bent bidentate ligands | Dinuclear or polynuclear rings |

| 1D Chain | Co(II), Cd(II) | Simple bridging pyridazine | Linear or zigzag chains researchgate.net |

| 2D/3D Networks | Zn(II), Cu(II) | Polytopic ligands with multiple binding sites | Various network topologies |

This table represents general trends in the self-assembly of related ligand systems.

The amino and hydroxyl substituents on the this compound ligand could also play a secondary role in the self-assembly process, potentially participating in hydrogen bonding that further stabilizes the resulting supramolecular architecture or influences the packing of the metal complexes. The coordination of metal ions to such ligands has been shown to be a powerful strategy for the rational design of functional materials with tailored properties. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

The synthesis of pyridazinone derivatives often involves multi-step procedures that may not align with the principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol with improved efficiency and atom economy.

Current synthetic strategies for related pyridazinones frequently rely on the condensation of γ-ketoacids with hydrazine (B178648) derivatives. mdpi.comnih.gov A key area for development would be the exploration of one-pot, multicomponent reactions that minimize waste and reduce the number of synthetic steps. consensus.appresearchgate.net For instance, a potential multicomponent approach could involve the reaction of a suitable pyridine-containing precursor, a dicarbonyl compound, and a nitrogen source under catalytic conditions.

The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, should be a guiding factor in the design of new synthetic pathways. nih.gov Catalytic methods, particularly those employing earth-abundant and non-toxic metals, would be highly desirable. researchgate.net Furthermore, the use of greener solvents and reaction conditions, such as ultrasonication or high pressure, could enhance the sustainability of the synthesis. consensus.appresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Traditional Condensation | Established methodology for pyridazinones. | Often requires multiple steps, may generate significant waste. |

| Multicomponent Reactions | High atom economy, reduced step count. consensus.appresearchgate.net | Requires careful optimization of reaction conditions and catalyst selection. |

| Catalytic C-H Functionalization | Direct and efficient bond formation. researchgate.netrsc.org | Achieving regioselectivity on the pyridine (B92270) and pyridazinone rings can be challenging. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs can be high. |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and developing new transformations. Advanced mechanistic studies employing in situ spectroscopic techniques can provide invaluable real-time insights into the reaction pathways.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of intermediates and byproducts during the synthesis. nih.govresearchgate.net This would allow for the identification of rate-limiting steps and the elucidation of the roles of catalysts and reagents. For instance, in situ NMR could be used to track the tautomeric equilibrium of the pyridazin-3-ol moiety. researchgate.net

Kinetic studies, in conjunction with computational modeling, can provide a quantitative understanding of the reaction dynamics. By elucidating the transition states and activation energies, researchers can rationally design more efficient catalytic systems.

Rational Design of Derivatives for Specific Chemical Applications (excluding biological)

The inherent functionality of this compound, namely the amino group, the pyridyl nitrogen, and the pyridazinone core, offers multiple avenues for the rational design of derivatives with tailored properties for specific, non-biological chemical applications.

The primary amino group can be a handle for a variety of chemical modifications. For example, acylation or sulfonation could be used to introduce functional groups that alter the electronic properties or solubility of the molecule. Diazotization of the amino group could lead to the formation of azo dyes or provide a route to other functional groups.

The pyridyl nitrogen can act as a ligand for metal coordination, as will be discussed in more detail in the following section. Furthermore, the pyridazinone ring itself can undergo various transformations, such as N-alkylation or N-arylation, to modulate its electronic and steric properties. nih.gov The design of these derivatives should be guided by the desired application, for example, as components in functional materials or as ligands for catalysis.

Exploration of New Coordination Geometries and Supramolecular Architectures with Tailored Properties

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. The pyridyl nitrogen and the nitrogen atoms of the pyridazinone ring can all potentially coordinate to metal centers. The amino group could also participate in coordination, or it could be involved in hydrogen bonding within the resulting complex.

Future research should focus on exploring the coordination of this molecule with a variety of transition metals to generate complexes with novel geometries and properties. The coordination number and geometry will be influenced by the nature of the metal ion and the reaction conditions. nih.govyoutube.com Potential coordination modes could include monodentate, bidentate, or bridging ligation, leading to the formation of discrete molecular complexes or extended coordination polymers. mdpi.comrsc.org

The resulting metal complexes could have interesting photophysical or redox properties, making them suitable for applications in catalysis or as functional materials. Furthermore, the ability of the amino and pyridazinone moieties to participate in hydrogen bonding could be exploited to construct intricate supramolecular architectures. researchgate.net These self-assembled structures could find applications in areas such as host-guest chemistry or crystal engineering. documentsdelivered.combrighton.ac.uk

Table 2: Potential Coordination Modes and Resulting Structures

| Coordination Mode | Potential Metal Centers | Resulting Structure | Potential Application |

| Monodentate (Pyridyl-N) | Transition metals (e.g., Cu, Zn, Cd) | Discrete complexes | Catalysis, sensing |

| Bidentate (Pyridyl-N, Pyridazinone-N) | Transition metals (e.g., Ru, Rh, Pd) | Chelate complexes | Homogeneous catalysis |

| Bridging Ligand | Lanthanides, transition metals | Coordination polymers, Metal-Organic Frameworks (MOFs) | Gas storage, separation |

Integration with Advanced Materials Science Research for Non-Biological Applications

The unique structural and electronic features of this compound and its derivatives suggest their potential for integration into advanced materials. The planar, aromatic nature of the pyridyl and pyridazinone rings could be beneficial for creating materials with interesting electronic or optical properties.

One potential avenue of research is the incorporation of this molecule into the structure of organic light-emitting diodes (OLEDs) or other organic electronic devices. The nitrogen-rich heterocyclic core could influence the charge transport properties of the material.

Furthermore, the ability of this compound to act as a ligand for metal ions opens up the possibility of creating functional metal-organic frameworks (MOFs). By carefully selecting the metal nodes and reaction conditions, it may be possible to synthesize porous materials with applications in gas storage, separation, or heterogeneous catalysis. The functional groups on the pyridazinone ligand could be used to tune the properties of the pores within the MOF.

Theoretical Prediction of Novel Reactivities and Assembly Patterns

Computational chemistry can play a pivotal role in guiding future experimental work on this compound. Theoretical predictions of the molecule's reactivity, electronic structure, and self-assembly behavior can help to identify promising research directions and reduce the need for extensive empirical screening.

Density Functional Theory (DFT) calculations can be used to predict the sites of electrophilic and nucleophilic attack, providing insights into the molecule's reactivity in various chemical transformations. researchgate.net Such calculations can also be used to model the structures and energies of potential transition states, aiding in the elucidation of reaction mechanisms.

Molecular dynamics simulations can be employed to predict how molecules of this compound will interact with each other and with other molecules in solution or in the solid state. This can provide valuable information on potential supramolecular assembly patterns and the design of crystalline materials with desired properties. Computational screening can also be used to predict the binding affinities of this molecule and its derivatives for different metal ions, facilitating the rational design of novel coordination complexes. researchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol, and how can purity be optimized during synthesis?

- Methodological Answer : A two-step approach is commonly employed: (1) Condensation of pyridin-3-yl ketones with hydrazine derivatives to form the pyridazine core, followed by (2) regioselective amination. Purity optimization involves recrystallization from ethanol-water mixtures and monitoring via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient). Residual solvents and byproducts (e.g., unreacted hydrazines) should be quantified using GC-MS or NMR .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify saturation points via UV-Vis spectroscopy (λ = 260–280 nm, typical for pyridazine/pyridine absorbance) .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor decomposition products using LC-MS with a QTOF detector. Store at –20°C in amber vials under inert gas to prevent oxidation .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to resolve aromatic protons (δ 7.5–9.0 ppm for pyridazine/pyridine rings) and amine protons (δ 5.5–6.5 ppm). - COSY and HSQC aid in assigning coupling patterns .

- IR : Confirm the presence of -NH (stretch ~3350 cm) and hydroxyl groups (broad peak ~3200 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites. Compare HOMO-LUMO gaps with experimental kinetic data from reactions with alkyl halides or acylating agents. Validate predictions using -NMR to track substituent incorporation .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC values)?

- Methodological Answer :

- Controlled Replicates : Repeat assays ≥3 times under standardized conditions (e.g., cell passage number, serum-free media).

- Interference Checks : Test for compound fluorescence/absorbance overlap with assay reagents (e.g., MTT, Alamar Blue) using UV-Vis .

- Metabolite Profiling : Use LC-MS to verify compound integrity during assays; oxidative metabolites may alter activity .

Q. How can the compound’s metal-chelating properties be exploited in catalytic applications?

- Methodological Answer :

- Titration Studies : Employ UV-Vis titration with transition metals (e.g., Cu, Fe) in methanol/water. Monitor shifts in λ (pyridazine → metal-ligand charge transfer bands).

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/Pd systems. Compare yields with/without the compound to assess ligand efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。